molecular formula C22H24N2O4S2 B2712348 N-(benzo[d]thiazol-2-yl)-3-(benzylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)propanamide CAS No. 923388-11-8

N-(benzo[d]thiazol-2-yl)-3-(benzylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)propanamide

Cat. No. B2712348
M. Wt: 444.56
InChI Key: SFLUTWDCOZFDLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d]thiazol-2-yl)-3-(benzylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)propanamide is a useful research compound. Its molecular formula is C22H24N2O4S2 and its molecular weight is 444.56. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d]thiazol-2-yl)-3-(benzylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d]thiazol-2-yl)-3-(benzylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

This compound is often synthesized and characterized as part of broader studies on heterocyclic compounds, including their preparation through reactions involving benzo[d]thiazol-2-amine and various derivatives for potential use in medicinal chemistry and materials science. The compound and its derivatives are characterized using techniques like NMR, IR, UV, and mass spectral data to determine their structural and physicochemical properties (Manolov, Ivanov, & Bojilov, 2021).

Pharmacological Applications

Research has explored the pharmacological potential of derivatives, indicating activities such as psychotropic, anti-inflammatory, and cytotoxic effects. These studies suggest the compound's derivatives could be valuable in developing new therapeutic agents for various conditions, including cancer, inflammation, and neurological disorders (Zablotskaya et al., 2013).

Antimicrobial and Anticancer Potential

Further studies have focused on the synthesis of novel derivatives with significant antimicrobial and anticancer activities. These compounds are tested against various bacterial and fungal strains, as well as different cancer cell lines, showing promising results that highlight the potential for developing new antimicrobial and anticancer agents (Dawbaa et al., 2021).

Anion Binding and Supramolecular Chemistry

The compound's derivatives have also been studied for their anion binding properties, especially in the context of supramolecular chemistry. These studies provide insights into the recognition properties of carboxylic acid bioisosteres like tetrazoles and sulfonamides, showcasing their potential in designing new materials for sensors or separation technologies (Pinter, Jana, Courtemanche, & Hof, 2011).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-benzylsulfonyl-N-(oxolan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S2/c25-21(12-14-30(26,27)16-17-7-2-1-3-8-17)24(15-18-9-6-13-28-18)22-23-19-10-4-5-11-20(19)29-22/h1-5,7-8,10-11,18H,6,9,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLUTWDCOZFDLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN(C2=NC3=CC=CC=C3S2)C(=O)CCS(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-3-(benzylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.